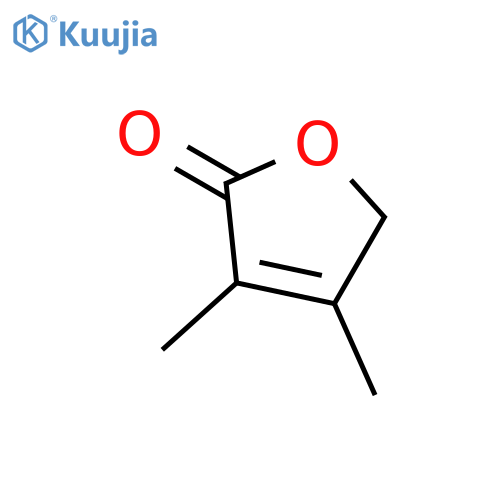Cas no 1575-46-8 (3,4-Dimethyl-2(5H)-furanone)

3,4-Dimethyl-2(5H)-furanone structure
商品名:3,4-Dimethyl-2(5H)-furanone
3,4-Dimethyl-2(5H)-furanone 化学的及び物理的性質
名前と識別子
-
- 2(5H)-Furanone,3,4-dimethyl-
- 3,4-Dimethyl-2,5-dihydrofuran-2-one
- 3,4-Dimethyl-2(5H)-furanone
- 3,4-dimethyl-2H-furan-5-one
- 3,4-Dimethyl-2-butenolide
- 3,4-Dimethyl-2(5H)-furanone #
- 2,3-dimethylbut-2-enolide
- 1575-46-8
- SCHEMBL981116
- DTXSID80320672
- QHQDWCHELGHSTO-UHFFFAOYSA-N
- 2,3-Dimethyl-4-hydroxy-2-butenoic lactone
- NSC362902
- AM20080413
- 3,4-dimethyl-5H-furan-2-one
- NSC-362902
- 3,4-Dimethylfuran-2(5H)-one
-
- インチ: InChI=1S/C6H8O2/c1-4-3-8-6(7)5(4)2/h3H2,1-2H3
- InChIKey: QHQDWCHELGHSTO-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)COC1=O
計算された属性
- せいみつぶんしりょう: 112.05244
- どういたいしつりょう: 112.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 26.3Ų
- ひょうめんでんか: 0
じっけんとくせい
- PSA: 26.3
- LogP: 0.87960
3,4-Dimethyl-2(5H)-furanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D477765-50mg |
3,4-Dimethyl-2(5H)-furanone |
1575-46-8 | 50mg |
$ 230.00 | 2023-09-07 | ||
| TRC | D477765-1g |
3,4-Dimethyl-2(5H)-furanone |
1575-46-8 | 1g |
$ 1995.00 | 2023-09-07 | ||
| TRC | D477765-250mg |
3,4-Dimethyl-2(5H)-furanone |
1575-46-8 | 250mg |
$ 666.00 | 2023-09-07 | ||
| TRC | D477765-1000mg |
3,4-Dimethyl-2(5H)-furanone |
1575-46-8 | 1g |
$1992.00 | 2023-05-18 |
3,4-Dimethyl-2(5H)-furanone 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
1575-46-8 (3,4-Dimethyl-2(5H)-furanone) 関連製品
- 1733-25-1(Isopropyl tiglate)
- 616-02-4(3-methyl-2,5-dihydrofuran-2,5-dione)
- 5837-78-5(Ethyl tiglate)
- 6124-79-4(4-Methyl-2(5H)-furanone)
- 6622-76-0(Methyl tiglate)
- 14316-68-8(2-Butenoic acid,2-methyl-, 1,1'-anhydride, (2E,2'E)-)
- 51978-15-5(4-(2-(Methacryloyloxy)ethoxy)-4-oxobut-2-enoic acid)
- 766-39-2(2,3-Dimethylmaleic anhydride)
- 61692-83-9(Propyl tiglate)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
